Cas no 139-56-0 (Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy-)
![Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- structure](https://pt.kuujia.com/scimg/cas/139-56-0x500.png)
139-56-0 structure
Nome do Produto:Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy-
Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy-
- (3E)-6-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- Chromo-Sulfol
- Lutazol
- Oftazol
- Ophtazol
- Salazosulfamida
- Salazosulfamide
- Salazosulfamidum
- Salosept
- G-33
- Salazosulfanilamidum
- 5-[[4-(Aminosulfonyl)phenyl]azo]-2-hydroxybenzoic acid
- 4'-(Aminosulfonyl)-4-hydroxyazobenzene-3-carboxylic acid
- NCIStruc2_001196
- CCG-36802
- Salazosulfamide [INN:DCF]
- SALAZOSULFAMIDE [INN]
- 139-56-0
- Q27274426
- EINECS 205-366-7
- SCHEMBL6432001
- Benzoic acid, 5-[[4-(aminosulfonyl)phenyl]azo]-2-hydroxy-
- NCGC00013340
- NSC27236
- B6831ORH7W
- BDBM50190337
- Salazosulfamidum [INN-Latin]
- 6-Oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- NCIStruc1_001135
- CHEMBL1364972
- p-(Salicyl-5-azo)benzenesulfonamide
- NCI60_002225
- UNII-B6831ORH7W
- 5-{[4-(aminosulfonyl)phenyl]diazenyl}-2-hydroxybenzoic acid
- Salazosulfamida [INN-Spanish]
- Probes2_000022
- NALAZOSULFAMIDE
- SCHEMBL2110085
- NCGC00096457-01
- 5-(p-Sulfamoylphenylazo)salicylic acid
- Salicylic acid, 5-[(p-sulfamoylphenyl)azo]-
- NCI27236
- NS00041624
- 5-((4-(aminosulfonyl)phenyl)diazenyl)-2-hydroxybenzoic acid
- 2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid
- CHEMBL377353
- DTXSID30861803
- NCGC00013340-02
- NSC-27236
- G 33
- NSC 27236
- DTXSID801317062
- Azosulfamid Nr. 33
- Salazo-sulfanilamidum
- 5-(p-Sulfamylphenylazo)salicylic acid
- NBSRUZQXRUNPNY-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C13H11N3O5S/c14-22(20,21)10-4-1-8(2-5-10)15-16-9-3-6-12(17)11(7-9)13(18)19/h1-7,17H,(H,18,19)(H2,14,20,21)/b16-15+
- Chave InChI: NBSRUZQXRUNPNY-FOCLMDBBSA-N
- SMILES: NS(C1C=CC(/N=N/C2=CC(C(O)=O)=C(O)C=C2)=CC=1)(=O)=O
Propriedades Computadas
- Massa Exacta: 321.04200
- Massa monoisotópica: 321.042
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 664
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: 5
- Superfície polar topológica: 147A^2
Propriedades Experimentais
- Densidade: 1.58
- Ponto de ebulição: 569.5°Cat760mmHg
- Ponto de Flash: 298.2°C
- Índice de Refracção: 1.69
- PSA: 150.79000
- LogP: 3.93430
Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Informações de segurança
Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Dados aduaneiros
- CÓDIGO SH:2935009090
- Dados aduaneiros:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Literatura Relacionada
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1. Calculation of the electronic structure of boranes by the self-consistent molecular orbital method. Part III. Excited states of cage speciesDavid R. Armstrong,Peter G. Perkins,James J. P. Stewart J. Chem. Soc. Dalton Trans. 1973 2277
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2. Vacuum ultraviolet absorption spectra of methyl-substituted cyclopentanones and cyclohexanonesLiam O'Toole,Paul Brint,Constantine Kosmidis,George Boulakis,Agisilaos Bolovinos J. Chem. Soc. Faraday Trans. 1992 88 1237
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3. Calculation of the electronic structure of boranes by the self-consistent molecular orbital method. Part III. Excited states of cage speciesDavid R. Armstrong,Peter G. Perkins,James J. P. Stewart J. Chem. Soc. Dalton Trans. 1973 2277
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